molecular formula C10H12N2O B1349348 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole CAS No. 68981-86-2

4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole

Cat. No.: B1349348
CAS No.: 68981-86-2
M. Wt: 176.21 g/mol
InChI Key: XYABHURTMBEOGW-UHFFFAOYSA-N
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Description

4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole is a heterocyclic compound that belongs to the oxazole family. It is characterized by a five-membered ring containing both nitrogen and oxygen atoms, with a pyridine ring attached to the oxazole ring.

Scientific Research Applications

4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole has several scientific research applications:

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as a catalyst in photoelectrochemical reduction reactions . Additionally, it can bridge metal centers to form coordination polymers with novel properties . These interactions highlight the compound’s versatility in biochemical processes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can cause skin irritation, serious eye irritation, and respiratory irritation . These effects suggest that the compound can influence cell signaling pathways and gene expression, leading to changes in cellular metabolism. The compound’s impact on cell function underscores its potential as a biochemical agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to mediate electronic effects between paramagnetic metal ions by stabilizing magnetic ordering further illustrates its complex molecular interactions. These mechanisms contribute to the compound’s overall biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for extended observation of its biochemical properties

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial biochemical properties, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent . Understanding these dosage effects is essential for determining the compound’s safety and efficacy in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways highlights its importance in biochemical processes and its potential as a therapeutic agent

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . These interactions determine the compound’s availability and efficacy in various cellular contexts. Understanding its transport and distribution mechanisms is essential for optimizing its use in biochemical applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . These localization patterns are crucial for understanding the compound’s biochemical effects and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-pyridylacetonitrile with acetone in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole N-oxides, while reduction can produce dihydrooxazole derivatives. Substitution reactions can introduce various functional groups onto the pyridine ring, leading to a wide range of derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyridine and oxazole rings, along with the dimethyl groups, enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4,4-dimethyl-2-pyridin-3-yl-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-10(2)7-13-9(12-10)8-4-3-5-11-6-8/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYABHURTMBEOGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C2=CN=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371148
Record name 3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68981-86-2
Record name 3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 69 g (0.500 mol) of methyl nicotinoate and 45 g (0.500 mol) of 2-amino-2,2,dimethyl-ethanol in 600 ml of toluene was refluxed with a water separator overnight. The solvent was removed in vacuo, 300 ml of water added, and the aqueous solution extracted with 3×300 ml of dichloromethane. Drying of the organic phase over magnesium sulphate and evaporation in vacuo gave a red oil which was filtered through silica gel (eluent: methanol/ether=1/19). Removal of solvents in vacuo gave a yellow oil, 86. Yield: 30.0 g (0.170 mol, 34%).
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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